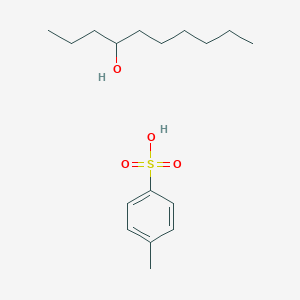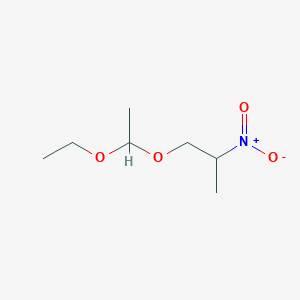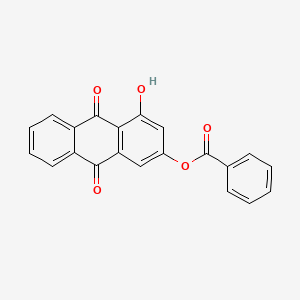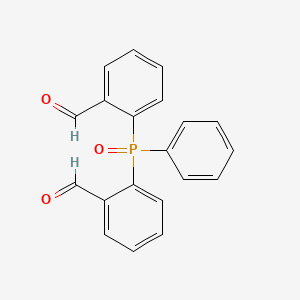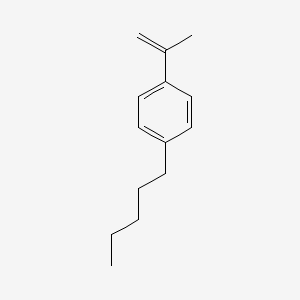
1-Pentyl-4-(prop-1-EN-2-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyl-4-(prop-1-en-2-yl)benzene is an organic compound with a molecular formula of C14H20 It is a derivative of benzene, where the benzene ring is substituted with a pentyl group and a prop-1-en-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Pentyl-4-(prop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with 1-bromo-4-pentylbenzene and prop-1-en-2-ylmagnesium bromide under Grignard reaction conditions . The reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are often employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentyl-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Depending on the conditions, products can include pentylbenzoic acid or prop-1-en-2-ylbenzene alcohol.
Reduction: The major product is 1-pentyl-4-(propyl)benzene.
Substitution: Products vary based on the substituent introduced, such as 1-pentyl-4-bromo-benzene.
Wissenschaftliche Forschungsanwendungen
1-Pentyl-4-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies may explore its biological activity and potential as a bioactive compound.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pentyl-4-(prop-1-en-2-yl)benzene depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would depend on the context of its application, such as its role as a precursor in chemical synthesis or its potential pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)benzene: Similar structure but with a methyl group instead of a pentyl group.
1-tert-Butyl-4-(prop-1-en-2-yl)benzene: Contains a tert-butyl group instead of a pentyl group.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Features methoxy groups and a methyl group on the benzene ring.
Uniqueness
1-Pentyl-4-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both a pentyl group and a prop-1-en-2-yl group provides distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
64451-81-6 |
|---|---|
Molekularformel |
C14H20 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
1-pentyl-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C14H20/c1-4-5-6-7-13-8-10-14(11-9-13)12(2)3/h8-11H,2,4-7H2,1,3H3 |
InChI-Schlüssel |
SZESLVKGLLKCDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



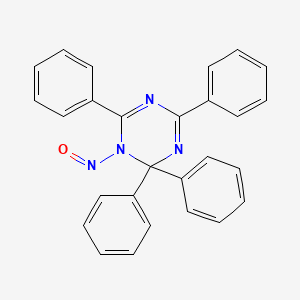
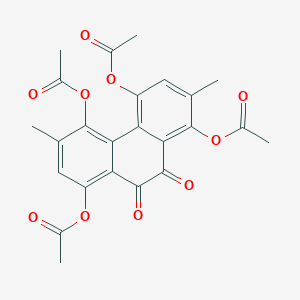

![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)

![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)

